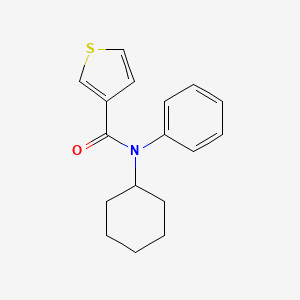![molecular formula C17H13Cl2N3OS B2864325 N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-06-6](/img/structure/B2864325.png)
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be an organic compound containing chlorophenyl, imidazole, and sulfanylacetamide groups.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions with step-by-step procedures. The synthesis of this compound would likely involve the reaction of the appropriate chlorophenyl and imidazole precursors.Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, and X-ray crystallography. The structure of this compound would likely show the connectivity of the chlorophenyl, imidazole, and sulfanylacetamide groups.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of this compound would likely be influenced by the electron-withdrawing chloro groups and the electron-donating imidazole and sulfanylacetamide groups.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. These properties can be influenced by factors like molecular structure and functional groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives of similar sulfanylacetamide compounds. For instance, studies have synthesized a series of N-substituted derivatives to evaluate their antibacterial and anti-enzymatic potential, along with their cytotoxic behavior. The synthesis involves complex reactions under specific conditions, and the compounds' structures are elucidated using spectral analytical techniques, indicating a broad interest in exploring their chemical properties and potential applications (Nafeesa et al., 2017).
Antimicrobial and Antiviral Activities
Some derivatives have shown promising antimicrobial and antiviral activities. For example, compounds synthesized from chlorophenoxyacetic acid and other components exhibited significant antibacterial potential against both gram-negative and gram-positive bacteria, as well as moderate anti-enzymatic properties. Such studies highlight the therapeutic potential of these compounds, suggesting their usefulness in developing new antimicrobial agents (Siddiqui et al., 2014).
Enzyme Inhibition and Alzheimer’s Disease
Derivatives of related structures have been explored for their enzyme inhibition capabilities, particularly against enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer’s disease. This research indicates the potential of these compounds as drug candidates for treating neurological conditions. The evaluation involves screening synthesized compounds for enzyme inhibition activity and assessing their toxicity through hemolytic activity, providing a basis for their potential therapeutic applications (Rehman et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Please consult with a qualified professional or refer to specific scientific literature for more detailed and accurate information.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-12-3-1-5-14(9-12)21-16(23)11-24-17-20-7-8-22(17)15-6-2-4-13(19)10-15/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOSUWJJUVNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

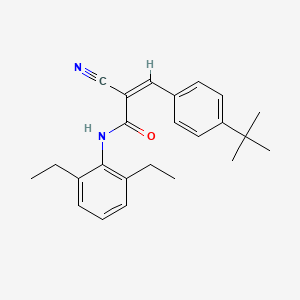
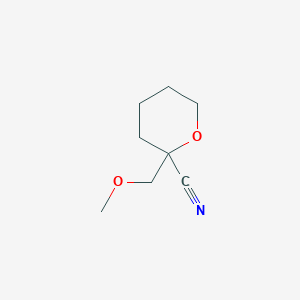
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)
![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)
![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)
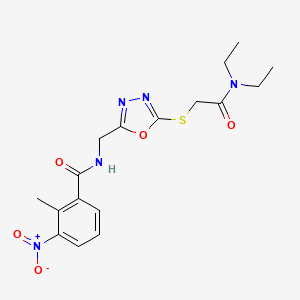

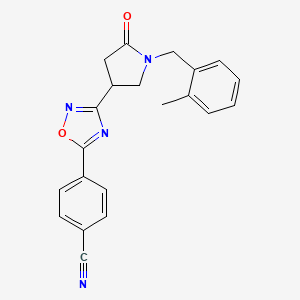
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)
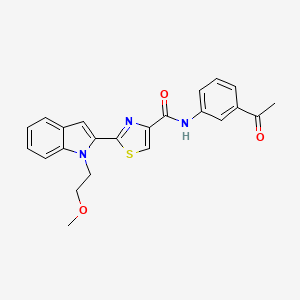
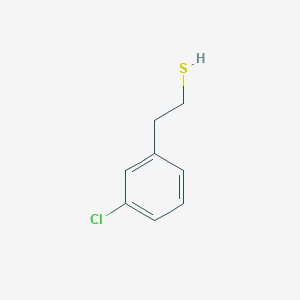
![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)
